molecular formula C36H34ClOP B15179242 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium CAS No. 94230-99-6

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium

Cat. No.: B15179242
CAS No.: 94230-99-6
M. Wt: 549.1 g/mol
InChI Key: PCKXORPOAUSDDH-UHFFFAOYSA-M
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Description

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound consists of a phenolate group substituted with a chlorine atom and a cyclohexyl group, paired with a tetraphenylphosphanium cation. The combination of these groups imparts distinct reactivity and stability to the compound, making it a subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with tetraphenylphosphonium chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol group and subsequent formation of the phenolate anion. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexyl-substituted phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The tetraphenylphosphanium cation can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is unique due to the combination of its phenolate and tetraphenylphosphanium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.

Properties

CAS No.

94230-99-6

Molecular Formula

C36H34ClOP

Molecular Weight

549.1 g/mol

IUPAC Name

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C12H15ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H;6-9,14H,1-5H2/q+1;/p-1

InChI Key

PCKXORPOAUSDDH-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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